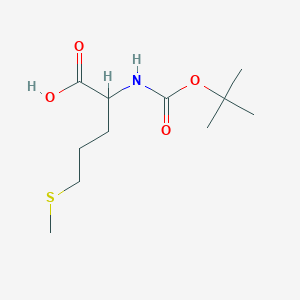![molecular formula C11H17N B13317384 N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol This compound is characterized by its bicyclic structure, which includes a norbornane framework and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with norbornane derivatives and propargylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification methods, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site. This interaction inhibits the excessive influx of calcium ions (Ca²⁺) into neurons, thereby preventing excitotoxicity and neuronal damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another norbornane derivative with similar NMDA receptor antagonist properties.
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its alkyne functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the development of novel therapeutic agents and materials .
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N-but-3-ynylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H17N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h1,9-12H,3-8H2 |
Clave InChI |
CNPUSOGUPYJARS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)


![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)

![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
